Methyl 5-aminosalicylate hydrochloride
Description
Contextualization within Aminosalicylate Chemistry
The field of aminosalicylate chemistry is rooted in the structure of salicylic (B10762653) acid, a monohydroxybenzoic acid. The introduction of an amino group to the salicylic acid backbone gives rise to aminobenzoic acids, with 5-aminosalicylic acid (5-ASA), also known as mesalamine, being a prominent member. nih.gov Methyl 5-aminosalicylate (B10771825) is the methyl ester of 5-ASA, formed by the esterification of the carboxylic acid group of 5-ASA with methanol (B129727). prepchem.com
The hydrochloride salt form, Methyl 5-aminosalicylate hydrochloride, is created by treating the parent compound with hydrochloric acid. This protonates the basic amino group, forming an ammonium (B1175870) salt. This conversion is a common strategy in organic chemistry to enhance the stability and modify the solubility of amine-containing compounds.
The broader chemical family includes compounds like sulfasalazine, which is a conjugate of 5-aminosalicylate and sulfapyridine. nih.gov These related structures underscore the versatility of the 5-ASA scaffold in chemical synthesis, where it serves as a foundational piece for creating more complex molecules. wikipedia.org The study of this compound provides insight into the reactivity and properties of this important class of bifunctional aromatic compounds.
Structural Features and Chemical Significance
The chemical behavior and utility of this compound are dictated by its distinct structural arrangement. The molecule is a disubstituted benzoic acid ester featuring three key functional groups attached to an aromatic ring: a phenolic hydroxyl (-OH) group, an amino (-NH2) group (protonated as -NH3+Cl- in the hydrochloride salt), and a methyl ester (-COOCH3) group. chemicalbook.com
Each functional group imparts specific reactivity:
Phenolic Hydroxyl Group: This group is weakly acidic and can participate in reactions such as etherification. It also plays a crucial role in directing the position of further electrophilic aromatic substitution.
Amino Group: As a primary aromatic amine, this group is basic and is the site of salt formation. It can be readily acylated, alkylated, or diazotized, making it a key handle for synthetic transformations.
Methyl Ester Group: This group modifies the solubility of the compound compared to its parent carboxylic acid. It can be hydrolyzed back to the carboxylic acid or converted into other derivatives like amides, providing further synthetic pathways.
The combination of these groups on a single aromatic ring makes Methyl 5-aminosalicylate a versatile intermediate for constructing complex organic molecules. Its synthesis is often achieved through the Fischer esterification of 5-aminosalicylic acid or by using reagents like thionyl chloride in methanol. prepchem.comchemicalbook.com
| Property | Value | Source |
|---|---|---|
| CAS Number | 42753-75-3 | chemicalbook.com |
| Molecular Formula | C8H9NO3 | chemicalbook.comchemicalbook.com |
| Molecular Weight | 167.16 g/mol | chemicalbook.com |
| Melting Point | 93-99 °C | chemicalbook.com |
| Form | Solid |
Overview of Research Trajectories Excluding Biopharmaceutical Applications
Beyond its connection to pharmaceuticals, this compound serves as a valuable entity in several areas of chemical synthesis and materials science. Research in these domains leverages its multifunctional structure for the creation of novel compounds and materials.
Key research applications include:
Intermediate in Organic Synthesis: The compound is utilized as a precursor in the synthesis of diverse and complex molecules. For instance, it is a documented starting material in the preparation of sphingosine (B13886) kinase inhibitors, highlighting its role as a foundational building block in multi-step synthetic sequences. chemicalbook.com
Dye and Pigment Chemistry: The aromatic amine functionality allows Methyl 5-aminosalicylate to be a precursor in the manufacture of azo dyes and sulfur dyes. chemicalbook.com The amino group can be diazotized and coupled with other aromatic systems to generate highly colored compounds.
Photographic and Imaging Science: The compound has been used in the formulation of light-sensitive papers, where its chemical properties contribute to the image-forming process. chemicalbook.com
Process Chemistry and Synthesis Optimization: The synthesis of Methyl 5-aminosalicylate itself is a subject of study. One documented method involves reacting 5-aminosalicylic acid with methanol and thionyl chloride, followed by a controlled workup procedure involving pH adjustments to precipitate the final product with high yield. chemicalbook.com Such studies are crucial for developing efficient and scalable chemical manufacturing processes.
| Research Area | Specific Use | Source |
|---|---|---|
| Organic Synthesis | Precursor for sphingosine kinase inhibitors and other complex molecules. | chemicalbook.com |
| Dye Manufacturing | Intermediate for azo and sulfur dyes. | chemicalbook.com |
| Imaging Science | Component in the production of light-sensitive paper. | chemicalbook.com |
| Chemical Process Development | Subject of synthesis optimization studies, such as Fischer esterification. | prepchem.comchemicalbook.com |
Structure
3D Structure of Parent
Properties
CAS No. |
110065-66-2 |
|---|---|
Molecular Formula |
C8H10ClNO3 |
Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 5-amino-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)6-4-5(9)2-3-7(6)10;/h2-4,10H,9H2,1H3;1H |
InChI Key |
OEOSSGDBJRJDHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
Esterification Reactions for Methyl 5-aminosalicylate (B10771825) Synthesis
The conversion of the carboxylic acid group of a salicylic (B10762653) acid derivative into a methyl ester is a critical step. This is typically achieved through direct esterification or transesterification processes.
Direct esterification, particularly the Fischer-Speier esterification, is a common and straightforward method for synthesizing methyl 5-aminosalicylate. prepchem.com This acid-catalyzed reaction involves treating 5-aminosalicylic acid with an excess of methanol (B129727). ma.edu The presence of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. ma.edu
Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂). chemicalbook.com When sulfuric acid is used, the mixture of 5-aminosalicylic acid and methanol is typically heated to reflux to drive the reaction toward completion. chemicalbook.com An alternative approach uses thionyl chloride, which reacts with methanol to form HCl in situ, which then acts as the catalyst. chemicalbook.com This method also proceeds under reflux conditions. chemicalbook.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). chemicalbook.com Upon completion, the product is typically isolated by neutralizing the excess acid, precipitating the methyl 5-aminosalicylate, and purifying it through filtration and washing. chemicalbook.com
| Starting Material | Reagent | Catalyst | Key Conditions | Yield |
|---|---|---|---|---|
| 5-Aminosalicylic acid | Methanol | Sulfuric Acid (conc.) | Reflux | 62% |
| 5-Aminosalicylic acid | Methanol | Thionyl Chloride | Reflux for 15-16 hours | 90% |
Transesterification is another viable, albeit less direct, route for obtaining methyl 5-aminosalicylate. This process involves the conversion of one ester into another by reaction with an alcohol. masterorganicchemistry.com In this context, an existing ester of 5-aminosalicylic acid (e.g., ethyl or benzyl (B1604629) 5-aminosalicylate) would be reacted with a large excess of methanol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org
Acid-catalyzed transesterification follows a mechanism similar to direct esterification, involving protonation of the carbonyl group. masterorganicchemistry.com Base-catalyzed transesterification, on the other hand, proceeds via nucleophilic attack of a methoxide (B1231860) ion (formed by reacting methanol with a strong base) on the ester carbonyl. masterorganicchemistry.com To ensure a high yield of the methyl ester, methanol is typically used as the solvent to shift the equilibrium in favor of the desired product. masterorganicchemistry.com While a standard procedure in organic synthesis, specific examples focused on methyl 5-aminosalicylate are less prevalent in the literature compared to direct esterification methods. organic-chemistry.org
Amination Strategies for the Salicylate (B1505791) Moiety
Introducing the amino group at the C5 position of the salicylate ring is a key transformation that can be accomplished through several synthetic strategies. The most prominent method involves the reduction of a nitro group precursor.
Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org In a hypothetical pathway to methyl 5-aminosalicylate, a suitable precursor such as methyl 2-hydroxy-5-formylbenzoate would be reacted with an ammonia (B1221849) source (like ammonia or an ammonium (B1175870) salt) to form an intermediate imine. masterorganicchemistry.com This imine is then reduced in situ to the corresponding amine. masterorganicchemistry.com
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine intermediate without affecting the initial carbonyl group. masterorganicchemistry.com The reaction is typically a one-pot process performed under weakly acidic conditions to facilitate imine formation. wikipedia.org While this pathway is synthetically plausible, it is not the most commonly cited route for the industrial production of methyl 5-aminosalicylate, which more frequently relies on the reduction of a nitro compound.
The most widely employed strategy for introducing the amine functionality is through the reduction of a nitrated precursor. nih.gov This two-step approach begins with the nitration of salicylic acid to produce 5-nitrosalicylic acid, which is then esterified to yield methyl 5-nitrosalicylate. google.comchemicalbook.com Alternatively, methyl salicylate can be nitrated directly.
The subsequent reduction of the nitro group of methyl 5-nitrosalicylate to the amino group of methyl 5-aminosalicylate is a high-yielding and clean reaction. nih.gov A standard and efficient method for this transformation is catalytic hydrogenation. nih.govgoogle.com This involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. nih.gov Palladium on activated charcoal (Pd/C) is a highly effective catalyst for this purpose. nih.govgoogle.com The reaction is typically carried out in a solvent such as methanol. nih.gov This method is favored for its high efficiency and the clean nature of the conversion, where the primary byproduct is water.
| Starting Material | Reducing Agent/Catalyst | Solvent | Key Conditions | Product |
|---|---|---|---|---|
| 5-Nitrosalicylic acid | H₂, Pd/C (10%) | Methanol | 50 psi H₂, 3 hours | 5-Aminosalicyl-alanine methyl ester* |
| 5-Nitrosalicylic acid | H₂, Pd/C | Methanol | Pressure: 1.0 MPa, Temp: 50°C | 5-Aminosalicylic acid |
*Note: This example from the literature involves a derivative but demonstrates the core reduction step. nih.gov
Hydrochloride Salt Formation Techniques
Once methyl 5-aminosalicylate free base has been synthesized and purified, the final step is its conversion to the hydrochloride salt. This is done to improve the compound's stability and solubility. The formation of the hydrochloride salt is an acid-base reaction where the basic amino group on the salicylate ring is protonated by hydrochloric acid.
A straightforward method involves dissolving the methyl 5-aminosalicylate base in a suitable solvent and treating it with aqueous hydrochloric acid. However, to obtain an anhydrous salt and avoid potential solubility losses in water, non-aqueous methods are often preferred. google.com One common laboratory and industrial technique is to dissolve the free base in an appropriate organic solvent (such as diethyl ether or isopropanol) and bubble anhydrous hydrogen chloride gas through the solution. google.com This typically causes the hydrochloride salt to precipitate, which can then be collected by filtration. google.com Another method involves the trituration of the free base with a solution of hydrochloric acid, such as 1N HCl, which can directly yield the salt. prepchem.com An alternative anhydrous technique is the use of trimethylchlorosilane in a protic solvent, which generates HCl in situ for the salt formation. google.com
Optimization of Reaction Conditions and Yield
Catalytic Systems and Enhancements
The choice of catalyst is fundamental to the efficiency of the esterification of 5-aminosalicylic acid. The reaction is typically catalyzed by strong Brønsted or Lewis acids. mdpi.com
Homogeneous Catalysts: Conventional methods predominantly use strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.comma.edu Thionyl chloride (SOCl₂) is also frequently used; it reacts with the methanol solvent to generate HCl in situ, which then acts as the catalyst. chemicalbook.com These homogeneous catalysts are effective in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. masterorganicchemistry.com While effective, these catalysts can present challenges in separation from the product mixture and may contribute to acidic waste streams.
Heterogeneous Catalysts: To address the drawbacks of homogeneous catalysts, research into solid acid catalysts has been conducted, particularly for the esterification of the parent compound, salicylic acid. These heterogeneous catalysts offer advantages such as easier separation, potential for recycling, and often milder reaction conditions. Examples of effective solid acids for salicylic acid esterification include:
Sulfated Zirconia: This superacid catalyst has demonstrated high yield, selectivity, and reusability in the esterification of salicylic acid with methanol.
Cation-Exchange Resins: Resins modified with metal ions, such as Ce⁴⁺, have been shown to be effective catalysts. The catalytic activity is attributed to the Lewis acid sites created by the metal ions. researchgate.net
Functionalized Polymers: Polyethylene glycol (PEG) functionalized with sulfonic acid groups has been synthesized and used as a catalyst, demonstrating how polymeric supports can be used to create effective catalytic systems. researchgate.net
While these specific heterogeneous catalysts have been primarily studied for salicylic acid, they represent a promising area for enhancing the synthesis of Methyl 5-aminosalicylate by potentially improving yields, simplifying purification, and creating more environmentally benign processes.
Solvent Effects on Synthetic Efficiency
In the context of producing Methyl 5-aminosalicylate via Fischer esterification, methanol serves a dual role as both a reactant and the reaction solvent. chemicalbook.com The use of a large excess of methanol helps to fully dissolve the 5-aminosalicylic acid starting material and also pushes the reaction equilibrium towards the formation of the methyl ester, as dictated by Le Châtelier's principle. ma.edu
While methanol is the standard, the choice of solvent can significantly influence reaction outcomes in other synthetic contexts. For instance, in the purification and crystallization of the precursor 5-aminosalicylic acid, the addition of organic solvents like acetone, tetrahydrofuran (B95107) (THF), and dimethyl sulfoxide (B87167) (DMSO) to an aqueous solution was found to modify the crystal habit. nih.gov This is due to the varying adsorption energies of solvent molecules onto different crystal faces, which can impact downstream processing. While this relates to crystallization rather than synthesis, it demonstrates the powerful influence of solvent-product interactions.
In some organic reactions, conducting the synthesis in a solvent-free environment can lead to significantly higher yields and shorter reaction times. researchgate.net For the esterification of salicylic acid, dichloromethane (B109758) (DCM) is often used as a co-solvent or for extraction during the workup phase to separate the organic product from the aqueous phase. chemicalbook.com The efficiency of this extraction step is crucial for the final isolated yield. However, there is a lack of systematic studies comparing the efficiency of different solvents for the primary synthesis of Methyl 5-aminosalicylate.
Alternative Synthetic Pathways and Novel Approaches
A significant alternative pathway begins with 5-nitrosalicylic acid . This multi-step approach involves two key transformations:
Esterification: The carboxyl group of 5-nitrosalicylic acid is first esterified with methanol. This reaction is often catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) in a solvent like ethyl acetate (B1210297). nih.gov
Nitro Group Reduction: The nitro group of the resulting methyl 5-nitrosalicylate is then reduced to an amino group. This reduction is commonly achieved through catalytic hydrogenation. A typical system involves using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere (e.g., 50 psi) in a solvent such as methanol. nih.gov
This pathway strategically delays the introduction of the sensitive amino group, which can sometimes complicate the esterification step.
Another novel approach involves the synthesis of polymers incorporating 5-ASA derivatives. For example, solution polymerization has been used to create poly(anhydride-esters) containing 5-ASA. In this method, a 5-ASA derivative (with the amino group protected) is first linked to a diacid like sebacic acid to form a new monomer. This monomer is then polymerized using an agent like triphosgene (B27547) in a solvent such as dichloromethane. nih.gov While the end product is a polymer rather than the simple methyl ester, this methodology represents a novel synthetic approach to creating new materials and potential prodrugs based on the 5-aminosalicylate structure.
Furthermore, innovations in synthesizing the key precursor, 5-aminosalicylic acid, can be considered part of a broader alternative strategy. A proposed multistep synthesis starting from 2-chlorobenzoic acid offers a completely different route to 5-ASA, which could then be esterified. researchgate.net
Chemical Transformations and Derivatization Reactions
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of Methyl 5-aminosalicylate (B10771825) hydrochloride is activated towards electrophilic aromatic substitution by the presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The methoxycarbonyl group (-COOCH3) is a deactivating group and a meta-director. The interplay of these directing effects determines the regioselectivity of the substitution reactions.
Halogenation Studies
Halogenation of Methyl 5-aminosalicylate hydrochloride introduces one or more halogen atoms (F, Cl, Br, I) onto the aromatic ring. The specific reagents and reaction conditions determine the extent and position of halogenation.
Bromination: The bromination of aromatic compounds is a common electrophilic substitution reaction. For activated rings like that in Methyl 5-aminosalicylate, mild brominating agents can be used.
Reagents and Conditions: A common reagent for the bromination of activated aromatic rings is N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH2Cl2). The reaction can often be carried out at room temperature. nih.gov
Regioselectivity: The amino and hydroxyl groups are strong ortho, para-directors. Given that the position para to the hydroxyl group is occupied by the amino group, and the position para to the amino group is occupied by the hydroxyl group, the incoming electrophile will be directed to the positions ortho to these activating groups. Therefore, bromination is expected to occur at the C3 and C6 positions. Due to steric hindrance from the adjacent hydroxyl and methoxycarbonyl groups, the C3 position is the most likely site for monobromination.
Chlorination and Iodination: Similar to bromination, chlorination and iodination can be achieved using appropriate electrophilic halogenating agents.
Chlorination: Reagents such as N-chlorosuccinimide (NCS) can be employed for the chlorination of the aromatic ring under mild conditions.
Iodination: Iodination can be accomplished using reagents like N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent. tcichemicals.com 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in the presence of sulfuric acid is another effective reagent for the iodination of aromatic compounds. tcichemicals.com
The regioselectivity of these reactions is expected to follow the same principles as bromination, with substitution occurring preferentially at the positions activated by the amino and hydroxyl groups.
Table 1: Halogenation Reactions of this compound
| Reaction | Reagent | Typical Conditions | Expected Major Product(s) |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, Room Temperature | Methyl 3-bromo-5-aminosalicylate hydrochloride |
| Chlorination | N-Chlorosuccinimide (NCS) | Dichloromethane, Room Temperature | Methyl 3-chloro-5-aminosalicylate hydrochloride |
| Iodination | N-Iodosuccinimide (NIS) or I2/oxidizing agent | Various solvents, often with acid catalyst | Methyl 3-iodo-5-aminosalicylate hydrochloride |
Nitration and Sulfonation Reactivity
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a classic electrophilic aromatic substitution. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.
Reagents and Conditions: A mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) is the standard nitrating agent. The reaction is highly exothermic and usually requires careful temperature control.
Regioselectivity: The powerful activating effects of the amino and hydroxyl groups would direct the nitro group to the ortho positions (C3 and C6). However, under the strongly acidic conditions of nitration, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+), which is a meta-directing and deactivating group. Therefore, the regiochemical outcome will be a balance between the directing effects of the hydroxyl group (ortho, para-directing) and the protonated amino group (meta-directing). This can lead to a mixture of products. The nitration of the related compound, methyl benzoate (B1203000), which has a meta-directing methoxycarbonyl group, yields predominantly methyl 3-nitrobenzoate. aiinmr.com
Sulfonation: Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring.
Reagents and Conditions: Fuming sulfuric acid (H2SO4 containing dissolved SO3) or concentrated sulfuric acid at elevated temperatures is typically used for sulfonation.
Regioselectivity: Similar to nitration, the amino group will be protonated under the strongly acidic conditions. The directing effects of the hydroxyl group and the protonated amino group will determine the position of sulfonation, likely leading to a mixture of isomers.
Nucleophilic Reactions at the Ester Group
The methyl ester group of this compound is susceptible to nucleophilic attack, leading to the formation of amides, hydrazides, or hydrolysis to the corresponding carboxylic acid.
Amidation and Transamidation Reactions
Amidation: The reaction of the methyl ester with ammonia (B1221849) or primary or secondary amines yields the corresponding amide.
Reagents and Conditions: The reaction can be carried out by heating the ester with an excess of the amine, sometimes in the presence of a catalyst. For instance, the direct amidation of methyl benzoate with various amines has been achieved using niobium(V) oxide (Nb2O5) as a heterogeneous catalyst under solvent-free conditions. researchgate.net
Products: Reaction with ammonia would yield 5-aminosalicylamide hydrochloride. Reaction with a primary amine (R-NH2) would give the corresponding N-substituted amide.
Transamidation: While less common for esters, transamidation can conceptually occur where an existing amide exchanges its amino group with another amine. More relevant to this context is the direct conversion of the ester to an amide.
Hydrolysis Pathways (Non-Biological Context)
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-aminosalicylic acid hydrochloride, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester in the presence of an aqueous acid (e.g., HCl, H2SO4). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is typically faster and more efficient than acid-catalyzed hydrolysis. The ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. A study on a prodrug of 5-aminosalicylic acid describes the hydrolysis of a methyl ester under basic conditions using sodium hydroxide. nih.gov
Table 2: Reactions at the Ester Group of this compound
| Reaction | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Amidation | Ammonia or R-NH2/R2NH | Heating, optional catalyst (e.g., Nb2O5) | 5-aminosalicylamide hydrochloride or N-substituted derivative |
| Acid-Catalyzed Hydrolysis | H2O, H+ (e.g., HCl) | Heating | 5-aminosalicylic acid hydrochloride |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH, H2O/ROH, Heating 2. H3O+ | 1. Heating 2. Acidic workup | 5-aminosalicylic acid hydrochloride |
Reactions Involving the Amino Functionality
The primary amino group in this compound is a key site for various derivatization reactions.
Acylation: The amino group can be readily acylated to form amides.
Reagents and Conditions: Acylating agents such as acid chlorides (R-COCl) or acid anhydrides ((RCO)2O) are commonly used, often in the presence of a base to neutralize the HCl or carboxylic acid byproduct. A well-documented reaction for the parent compound, 5-aminosalicylic acid, is its acetylation to N-acetyl-5-aminosalicylic acid. nih.gov This transformation can be expected to proceed similarly for the methyl ester.
Alkylation: The amino group can also undergo alkylation with alkyl halides, although over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can be a challenge to control.
Diazotization: As a primary aromatic amine, the amino group can be converted to a diazonium salt (-N2+Cl-) upon treatment with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). organic-chemistry.orgbyjus.com
Reagents and Conditions: Sodium nitrite and hydrochloric acid at 0-5 °C.
Reactivity of the Diazonium Salt: The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, including:
Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF4).
Replacement with -I: By treatment with potassium iodide (KI).
Replacement with -OH: By heating in water.
Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo compounds, which are often colored dyes.
Table 3: Reactions at the Amino Group of this compound
| Reaction | Reagent(s) | Typical Conditions | Product Type |
|---|---|---|---|
| Acylation (Acetylation) | Acetic anhydride (B1165640) or Acetyl chloride | Often with a base (e.g., pyridine) | N-acetyl derivative (amide) |
| Alkylation | Alkyl halide (R-X) | Base, heating | N-alkylated derivative(s) |
| Diazotization | NaNO2, HCl | 0-5 °C | Diazonium salt |
| - Sandmeyer Reaction | CuCl, CuBr, or CuCN | Heating | Aryl chloride, bromide, or nitrile |
| - Azo Coupling | Activated aromatic compound (e.g., phenol) | Mildly alkaline or acidic conditions | Azo compound |
Acylation and Alkylation Derivatives
The primary amino group in Methyl 5-aminosalicylate is a nucleophilic center that readily undergoes acylation and alkylation reactions.
Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. A notable example is the reaction of methyl 5-aminosalicylate with 6-bromohexanoyl chloride in the presence of N,N-dimethylaniline, which proceeds in a quantitative yield. prepchem.com This transformation highlights the utility of the amino group as a handle for introducing long-chain functionalities, which can be valuable for modifying the compound's physicochemical properties.
Interactive Data Table: Acylation of Methyl 5-aminosalicylate
| Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Methyl 5-aminosalicylate | 6-bromohexanoyl chloride | N,N-dimethylaniline | Not specified | Not specified | Methyl 5-(6-bromohexanamido)salicylate | Quantitative | prepchem.com |
| 5-Aminosalicylic acid | Acyl chloride | Pyridine (B92270) | Not specified | Not specified | N-acyl-5-aminosalicylic acid | Not specified | nih.gov |
Alkylation: While specific examples of N-alkylation of methyl 5-aminosalicylate are not extensively detailed in the reviewed literature, the general reactivity of aromatic amines suggests that it can be achieved using alkyl halides or other alkylating agents. wikipedia.org These reactions typically require a base to deprotonate the amine, enhancing its nucleophilicity. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the stoichiometry of the reactants and the reaction conditions. nih.govacsgcipr.org
Schiff Base Formation
The amino group of Methyl 5-aminosalicylate readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is a versatile method for introducing a wide range of substituents onto the aromatic ring. The formation of Methyl 2-hydroxy-5-benzylideneaminobenzoate through the reaction with benzaldehyde (B42025) is a representative example of this transformation. prepchem.com The resulting Schiff bases can serve as valuable intermediates for the synthesis of more complex heterocyclic systems or as ligands for metal complexes. sciencetechindonesia.commdpi.com
Interactive Data Table: Schiff Base Formation with Methyl 5-aminosalicylate and its Derivatives
| Amine Reactant | Carbonyl Reactant | Reagents/Catalyst | Solvent | Conditions | Product | Reference |
| Methyl 5-aminosalicylate | Benzaldehyde | Not specified | Not specified | Not specified | Methyl 2-hydroxy-5-benzylideneaminobenzoate | prepchem.com |
| 5-Aminosalicylic acid | Pyrrole-2-carbaldehyde | Not specified | Not specified | Not specified | 5-(((1H-pyrrol-2-yl)methylene)amino)-2-hydroxybenzoic acid | sciencetechindonesia.com |
| 5-Aminosalicylic acid | Indole-2-carbaldehyde | Not specified | Not specified | Not specified | 5-(((1H-indol-2-yl)methylene)amino)-2-hydroxybenzoic acid | sciencetechindonesia.com |
Phenolic Hydroxyl Group Modifications
The phenolic hydroxyl group at the 2-position of the benzene ring is another key site for chemical modification, primarily through etherification and esterification reactions.
Etherification Reactions
The phenolic hydroxyl group can be converted to an ether linkage through reactions with alkylating agents, most commonly via the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgtcichemicals.com This reaction involves the deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide or another electrophile. While specific examples detailing the etherification of Methyl 5-aminosalicylate are not prevalent in the surveyed literature, the general principles of this reaction are well-established for phenolic compounds. mdpi.com The choice of base and reaction conditions is crucial to ensure selective O-alkylation over potential N-alkylation of the amino group.
Esterification of the Phenolic Group
The phenolic hydroxyl group can be readily esterified to form a diester derivative. A common method for this transformation is the reaction with an acid anhydride in the presence of a base, such as pyridine. For instance, Methyl 2-hydroxy-5-benzylideneaminobenzoate can be acetylated with acetic anhydride in pyridine to yield Methyl 2-acetoxy-5-benzylideneaminobenzoate. prepchem.com This reaction demonstrates the feasibility of converting the phenolic hydroxyl into an ester, which can alter the compound's biological activity and pharmacokinetic profile. The resulting diester can be subsequently hydrolyzed to regenerate the free amine, as demonstrated by the conversion of Methyl 2-acetoxy-5-benzylideneaminobenzoate to Methyl 2-acetoxy-5-aminobenzoate upon boiling with water. prepchem.com
Interactive Data Table: Esterification of the Phenolic Group in Methyl 5-aminosalicylate Derivatives
| Reactant | Acylating Agent | Reagents/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |
| Methyl 2-hydroxy-5-benzylideneaminobenzoate | Acetic anhydride | Pyridine | Pyridine | Room temperature | Methyl 2-acetoxy-5-benzylideneaminobenzoate | Not specified | prepchem.com |
| 1,5-hexadiene (precursor to a diol) | Benzoyl chloride, then Acetic anhydride | Pyridine | Pyridine | Not specified | (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate | 34% (3 steps) | mdpi.com |
Chelation and Complexation Chemistry
The presence of the phenolic hydroxyl group and the amino group, along with the carbonyl oxygen of the ester, endows Methyl 5-aminosalicylate with the potential to act as a chelating agent for various metal ions. The arrangement of these functional groups allows for the formation of stable coordination complexes.
Research on related salicylate (B1505791) derivatives has shown their ability to form complexes with transition metals like copper(II). researchgate.net In these complexes, the salicylate moiety can coordinate to the metal center through the carboxylate oxygen and the phenolic oxygen. It is plausible that Methyl 5-aminosalicylate would exhibit similar chelating behavior, potentially involving the amino group in coordination as well, forming a tridentate ligand. The study of such metal complexes is an area of interest due to their potential applications in catalysis and as therapeutic agents. core.ac.ukorientjchem.orgiosrjournals.org The formation of stable chelates can also influence the bioavailability and therapeutic efficacy of the parent molecule.
Advanced Spectroscopic and Structural Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
While a standard one-dimensional proton (¹H) NMR spectrum for the free base, Methyl 5-aminosalicylate (B10771825), is available, providing basic structural confirmation, more advanced NMR data for the hydrochloride salt is absent from the reviewed literature.
Multi-Dimensional NMR for Structural Elucidation
No published studies detailing the use of multi-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the complete and unambiguous assignment of proton and carbon signals in Methyl 5-aminosalicylate hydrochloride were identified. Such studies would be invaluable for confirming the precise molecular structure and conformation in solution.
Solid-State NMR Investigations
Similarly, there is no available research on the solid-state NMR characterization of this compound. Solid-state NMR would provide crucial insights into the molecular structure, polymorphism, and intermolecular interactions within the solid form of the hydrochloride salt.
Single-Crystal X-ray Diffraction Analysis
The crystallographic structure of this compound has not been reported in the accessible literature.
Crystal Structure Determination
Without single-crystal X-ray diffraction data, fundamental information such as the crystal system, space group, and precise atomic coordinates of the molecule within the crystal lattice remains unknown.
Intermolecular Interactions in the Crystalline State
Consequently, a detailed analysis of the intermolecular interactions, including hydrogen bonding and other non-covalent interactions that govern the crystal packing of this compound, cannot be performed.
Advanced Mass Spectrometry Applications
While mass spectrometry is a standard technique for determining the molecular weight of compounds, specific studies on the advanced applications of mass spectrometry, such as detailed fragmentation analysis or tandem mass spectrometry for the structural elucidation of this compound, are not described in the available scientific reports.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement of the parent ion. mdpi.com For this compound, the analysis would be performed on the protonated cation, [C8H9NO3+H]+. The theoretical monoisotopic mass of this ion can be calculated with high precision.
By comparing the experimentally measured mass-to-charge ratio (m/z) to the theoretical value, a mass accuracy value, typically in the parts-per-million (ppm) range, can be determined. This high degree of accuracy allows for the confident assignment of the molecular formula C8H9NO3, distinguishing it from any other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Table 1: HRMS Data for Methyl 5-aminosalicylate Cation
| Attribute | Value |
| Molecular Formula | C8H9NO3 |
| Ion Formula | [C8H9NO3+H]+ |
| Theoretical Monoisotopic Mass | 168.0655 Da |
| Expected Mass Accuracy | < 5 ppm |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) provides invaluable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For Methyl 5-aminosalicylate, the molecular ion (M+) at m/z 167 is subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. chemicalbook.com
The fragmentation pathway helps to confirm the connectivity of the atoms and the identity of the functional groups. Key fragmentation steps for Methyl 5-aminosalicylate include:
Loss of Methanol (B129727): The molecular ion at m/z 167 can undergo a rearrangement to eliminate a neutral methanol (CH3OH) molecule, a process often facilitated by the ortho-hydroxyl group, resulting in a prominent fragment ion at m/z 135. docbrown.info
Decarbonylation: The fragment at m/z 135 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation for phenolic compounds, to produce an ion at m/z 107.
Further Fragmentation: The ion at m/z 107 can undergo further fragmentation, including another loss of CO, to yield a fragment at m/z 79. chemicalbook.com
These fragmentation pathways provide a structural fingerprint for the molecule.
Table 2: Proposed MS/MS Fragmentation of Methyl 5-aminosalicylate (M+•)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 167 | 135 | CH3OH (32 Da) | 5-amino-benzocyclopropenone ion |
| 135 | 107 | CO (28 Da) | Aminocyclopentadienyl cation |
| 107 | 79 | CO (28 Da) | C5H5N+• species |
Vibrational Spectroscopy (Infrared and Raman) for Structural Insight
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. nih.govmdpi.com The resulting spectra provide direct evidence for the presence of specific functional groups. The IR spectrum of Methyl 5-aminosalicylate shows characteristic absorption bands that confirm its structure. chemicalbook.com
N-H and O-H Stretching: The region between 3200 and 3450 cm⁻¹ contains bands corresponding to the amine (N-H) and hydroxyl (O-H) stretching vibrations. The N-H stretches typically appear as two distinct bands (symmetric and asymmetric), while the O-H stretch is often broad due to hydrogen bonding. chemicalbook.com
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed in the 2950-3100 cm⁻¹ region. chemicalbook.com
C=O Stretching: A strong, sharp absorption band around 1675 cm⁻¹ is characteristic of the ester carbonyl (C=O) group. chemicalbook.com Its position can be influenced by intramolecular hydrogen bonding with the adjacent hydroxyl group.
Aromatic C=C Stretching and N-H Bending: The region from 1450 to 1620 cm⁻¹ contains several bands due to aromatic ring C=C stretching and N-H bending vibrations. chemicalbook.com
C-O Stretching: Bands corresponding to C-O stretching of the ester and phenol (B47542) groups are found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. chemicalbook.com
Table 3: Key Infrared Vibrational Assignments for Methyl 5-aminosalicylate
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
| 3408, 3328 | Asymmetric & Symmetric N-H Stretch | Amine (-NH2) |
| ~3220 (broad) | O-H Stretch (H-bonded) | Hydroxyl (-OH) |
| 2958 | C-H Stretch | Methyl (-CH3) |
| 1675 | C=O Stretch | Ester (-COOCH3) |
| 1616 | Aromatic C=C Stretch / N-H Bend | Aromatic Ring / Amine |
| 1485, 1441 | Aromatic C=C Stretch | Aromatic Ring |
| 1303, 1231 | C-O Stretch | Ester / Phenol |
Electronic Absorption and Fluorescence Spectroscopy
Electronic spectroscopy provides insights into the conjugated π-electron system of the molecule.
UV-Visible Absorption: Methyl 5-aminosalicylate is expected to show characteristic absorption bands in the ultraviolet (UV) region. The parent compound, methyl salicylate (B1505791), exhibits absorption maxima around 234 nm and 303 nm. scribd.com The presence of the amino group (-NH2) at the 5-position, which acts as a powerful electron-donating auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths due to the extension of π-conjugation.
Fluorescence: Many salicylate derivatives are known to be fluorescent. Methyl salicylate, for instance, displays a dual fluorescence phenomenon originating from different molecular species in the excited state, a process often mediated by excited-state intramolecular proton transfer (ESIPT). scribd.com The amino group in Methyl 5-aminosalicylate would likely modulate these photophysical properties, potentially shifting the emission wavelength and influencing the fluorescence quantum yield.
Chiroptical Spectroscopy (If applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules—those that are non-superimposable on their mirror images.
This compound itself is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it is optically inactive and will not produce a signal in CD or ORD spectroscopy.
However, should chiral derivatives of this compound be synthesized—for example, by introducing a chiral center via substitution on the amine group or elsewhere on the molecule—then chiroptical spectroscopy would become an indispensable tool. For such hypothetical chiral derivatives, these techniques could be used to:
Confirm the presence of optical activity.
Determine the absolute configuration of the stereocenters.
Study conformational equilibria in solution.
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its approximations) for a given arrangement of atoms.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules of pharmaceutical interest.
A DFT analysis of Methyl 5-aminosalicylate (B10771825) hydrochloride would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the lowest energy conformation, representing the most stable molecular structure. The B3LYP functional combined with a basis set like 6-311+G(d,p) is a common choice for such calculations, as it has been shown to reproduce structural parameters accurately for related molecules like Methyl Salicylate (B1505791). researchgate.netchalcogen.ro
The optimization would yield key geometric parameters, including bond lengths, bond angles, and dihedral angles. For Methyl 5-aminosalicylate hydrochloride, particular attention would be paid to the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, as well as the orientation of the protonated amino group (-NH3+) and its interaction with the chloride counter-ion. These structural details are critical for understanding the molecule's crystal packing and intermolecular interactions.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.22 Å |
| Bond Length | O-H (hydroxyl) | ~0.97 Å |
| Bond Length | C-N (amino) | ~1.40 Å |
| Bond Angle | O=C-O (ester) | ~124° |
| Dihedral Angle | C-C-C=O | ~180° (for planarity) |
Note: The values in Table 1 are representative examples based on DFT calculations of similar aromatic esters and are for illustrative purposes.
Ab Initio Methods for Property Prediction
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the positions of the nuclei, without using experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach.
These methods are particularly useful for predicting molecular properties that are difficult to measure experimentally. For this compound, ab initio calculations can predict properties such as nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (corresponding to IR and Raman spectra), and electronic absorption spectra (UV-Vis). chalcogen.ro Comparing these theoretical predictions with experimental spectra can help confirm the molecular structure and assign spectral peaks to specific atomic motions or electronic transitions. researchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used within an ab initio framework to calculate NMR chemical shifts with high accuracy.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carbonyl) | 165-175 |
| C-OH (Phenolic) | 150-160 |
| C-NH3+ | 135-145 |
| Aromatic C-H | 110-130 |
| O-CH3 (Methyl) | 50-60 |
Note: The values in Table 2 are illustrative and represent typical ranges for the specified carbon environments.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations describe a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model this behavior by applying the principles of classical mechanics to the atoms in a molecule over time. researchgate.net MD simulations are invaluable for studying the conformational flexibility of this compound.
In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a set period, often nanoseconds to microseconds.
This approach allows for the exploration of the molecule's conformational landscape—the range of shapes it can adopt. For this compound, MD simulations can reveal:
The stability of the intramolecular hydrogen bond in an aqueous environment.
The rotational freedom of the ester and amino groups.
The interaction of the molecule with surrounding water molecules and the chloride ion.
Such simulations have been used to study the stability of related Mesalamine derivatives when interacting with biological targets, confirming that the compounds form stable complexes. nih.govresearchgate.net
| Parameter | Typical Setting |
|---|---|
| Force Field | AMBER, CHARMM, GROMOS |
| Solvent Model | TIP3P or SPC/E Water |
| Simulation Time | 100 - 1000 nanoseconds (ns) |
| Time Step | 2 femtoseconds (fs) |
| Temperature | 300 K (27°C) |
| Pressure | 1 bar |
Prediction of Chemical Reactivity and Reaction Mechanisms
Computational methods can also predict how a molecule will behave in a chemical reaction, identifying the most likely sites for reaction and the energy profile of the reaction pathway.
Reaction Coordinate Mapping
To understand the detailed mechanism of a chemical reaction, computational chemists can map the reaction coordinate. This involves identifying a geometric parameter (such as a bond length or angle) that changes continuously as reactants are converted into products. This parameter is the "reaction coordinate."
By calculating the potential energy of the system at various points along this coordinate, a potential energy surface can be constructed. This map reveals the lowest energy path from reactants to products. Key points on this path include:
Reactants and Products: Local energy minima on the surface.
Transition State (TS): The highest energy point along the lowest energy path. The structure at the TS is unstable and represents the energetic barrier that must be overcome for the reaction to proceed.
Activation Energy (Ea): The energy difference between the reactants and the transition state.
For a reaction involving this compound, such as its hydrolysis or oxidation, reaction coordinate mapping could identify the precise atomic rearrangements, the structure of the transition state, and the activation energy, thereby providing a complete mechanistic picture. This technique is computationally intensive but offers unparalleled detail about how a chemical transformation occurs.
Virtual Screening and Ligand Design Studies (Non-Biological Targets)
Computational studies involving this compound are primarily centered on its role as a scaffold or fragment in the design of larger molecules with specific biological activities. While direct virtual screening studies targeting non-biological entities are not extensively documented, the foundational molecule, Methyl 5-aminosalicylate, is utilized in computational chemistry for the development of novel compounds.
In the realm of drug discovery, Methyl 5-aminosalicylate has served as a key building block in the synthesis of N-Arylbenzamides designed as STAT3 dimerization inhibitors. nih.gov The process involved the reductive amination of para-substituted arylaldehydes with Methyl 5-aminosalicylate to produce N-arylmethylaminosalicylates. nih.gov This highlights the utility of the Methyl 5-aminosalicylate core structure in generating libraries of compounds for screening against biological targets.
Furthermore, Methyl 5-aminosalicylate has been employed in the synthesis of ortho-Chlorophenyl substituted pyrimidines, which have been identified as potent Aurora kinase inhibitors. nih.gov The reaction of a chloropyrimidine with Methyl 5-aminosalicylate is a key step in creating a library of potential kinase inhibitors. nih.gov Although these examples are directed at biological targets, the underlying principles of using Methyl 5-aminosalicylate as a scaffold are applicable to ligand design for non-biological targets as well. The inherent chemical functionalities of the molecule, including the amine, hydroxyl, and ester groups, provide versatile points for chemical modification, making it a valuable starting material in combinatorial chemistry and fragment-based ligand design.
The following table summarizes the involvement of Methyl 5-aminosalicylate in the synthesis of compound libraries for screening purposes:
| Target Class | Role of Methyl 5-aminosalicylate | Resulting Compound Class |
|---|---|---|
| STAT3 Dimerization | Starting material for reductive amination | N-Arylbenzamides |
| Aurora Kinase | Reactant with chloropyrimidine | ortho-Chlorophenyl substituted pyrimidines |
Spectroscopic Property Predictions and Correlations with Experimental Data
Detailed theoretical studies focused on predicting the spectroscopic properties of this compound and correlating them with experimental data are not widely available in peer-reviewed literature. However, the general approach for such studies involves the use of computational chemistry methods, such as Density Functional Theory (DFT), to calculate various spectroscopic parameters.
These calculations can predict spectroscopic data, including:
Nuclear Magnetic Resonance (NMR): Chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra to aid in structural elucidation and conformational analysis.
Infrared (IR) and Raman Spectroscopy: Vibrational frequencies can be computed to help assign the peaks observed in experimental IR and Raman spectra to specific molecular vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic transitions can be calculated to predict the absorption maxima in UV-Vis spectra, providing insights into the electronic structure of the molecule.
While specific computational studies on this compound are limited, experimental spectroscopic data is available. For instance, ¹H NMR spectra have been recorded to characterize the compound and its derivatives. google.com High-resolution mass spectrometry has also been used to confirm the molecular weight and elemental composition. google.com A comprehensive study correlating these experimental findings with theoretical predictions would be a valuable area for future research.
The table below outlines the types of spectroscopic data that can be studied for this compound, indicating the potential for correlation between experimental and theoretical approaches.
| Spectroscopic Technique | Experimental Data | Theoretical Prediction Method | Information Gained |
|---|---|---|---|
| ¹H and ¹³C NMR | Chemical shifts, coupling constants | DFT, Ab initio methods | Molecular structure, conformation |
| IR/Raman | Vibrational frequencies | DFT calculations | Functional groups, molecular vibrations |
| UV-Vis | Absorption maxima (λmax) | Time-Dependent DFT (TD-DFT) | Electronic transitions, chromophores |
| Mass Spectrometry | Mass-to-charge ratio (m/z) | N/A (focus is on structure) | Molecular weight, elemental formula |
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a polar, ionizable compound like Methyl 5-aminosalicylate (B10771825) hydrochloride, several chromatographic techniques are particularly well-suited for its analysis.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally sensitive compounds like Methyl 5-aminosalicylate hydrochloride. The development of a robust HPLC method is critical for assessing its purity and quantifying it in various matrices.
A typical approach involves reversed-phase (RP-HPLC) chromatography, which separates compounds based on their hydrophobicity. nih.gov For this compound, a C18 or Phenyl stationary phase is often employed. nih.govresearchgate.net The mobile phase generally consists of an aqueous buffer and an organic modifier, such as methanol (B129727) or acetonitrile (B52724), to control the retention and elution of the analyte. nih.govnih.gov Acidification of the mobile phase with agents like formic acid or acetic acid is common to suppress the ionization of the carboxylic acid group and ensure good peak shape. nih.govresearchgate.net
Detection is typically achieved using a UV detector, as the aromatic ring and conjugated system of the molecule provide strong chromophores. researchgate.netijpbs.com Photodiode array (PDA) detectors can also be used to confirm peak identity and purity by acquiring the full UV spectrum. upce.cz For higher sensitivity and selectivity, particularly in complex matrices, HPLC can be coupled with mass spectrometry (HPLC-MS). nih.govupce.cz
Method validation is performed according to ICH guidelines to ensure the method is accurate, precise, linear, and robust. nih.govijpbs.com
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 or Phenyl (e.g., 150 x 4.6 mm, 3.5 µm) | Provides good retention and selectivity for aromatic and moderately polar compounds. nih.govresearchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. nih.gov |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier to elute the analyte from the column. nih.gov |
| Gradient | Gradient elution (e.g., 10-90% B over 15 min) | Allows for the separation of impurities with different polarities in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. nih.gov |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. nih.gov |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. nih.gov |
| Detection | UV at ~300-313 nm or PDA | Wavelength of maximum absorbance for the analyte provides high sensitivity. upce.cz |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. sigmaaldrich.com Due to the low volatility and polar nature of this compound, stemming from its free amine, hydroxyl, and carboxylic acid ester functional groups, direct analysis by GC is not feasible. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com
The primary goal of derivatization is to replace the active hydrogens on the amine (-NH2) and phenol (B47542) (-OH) groups with nonpolar moieties. Common derivatization approaches for such compounds include:
Silylation: This is a widely used technique where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com TBDMS derivatives are generally more stable than TMS derivatives.
Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to convert the amine and phenol groups into their corresponding fluoroacyl derivatives. This not only increases volatility but can also enhance detection sensitivity, particularly with electron capture detection or negative ion chemical ionization mass spectrometry. jfda-online.com
Once derivatized, the sample can be injected into the GC-MS system. The GC separates the derivatized analyte from other components, and the mass spectrometer provides mass information for identification and quantification. The resulting mass spectra contain characteristic fragments that can be used to confirm the structure of the original molecule.
Table 2: Common Derivatization Strategies for GC-MS Analysis
| Derivatization Method | Reagent | Target Functional Groups | Advantage |
|---|---|---|---|
| Silylation | BSTFA, MTBSTFA | Amine (-NH2), Phenol (-OH) | Forms volatile and thermally stable TMS or TBDMS derivatives. |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Amine (-NH2), Phenol (-OH) | Produces stable derivatives and can improve detection sensitivity. jfda-online.com |
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.com SFC is often considered a hybrid of gas and liquid chromatography, offering benefits of both, such as high efficiency and fast separations. researchgate.net It is particularly advantageous for being a "greener" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents. uva.es
For the analysis of polar compounds like this compound, pure CO2 is not a strong enough solvent. Therefore, a polar organic modifier, such as methanol, is added to the mobile phase to increase its solvating power and elute the analyte from the column. chromatographytoday.com To achieve good peak shapes for basic compounds containing amine groups, it is often necessary to include an additive in the modifier. chromatographytoday.com Amines are known to interact with residual silanol (B1196071) groups on the stationary phase, leading to peak tailing. Additives like ammonium (B1175870) acetate (B1210297) or ammonia (B1221849) can help to mitigate these interactions. chromatographytoday.com
SFC provides a different selectivity compared to RP-HPLC, making it a complementary technique for purity analysis and impurity profiling. uva.es The technique is well-suited for both analytical and preparative scale separations. researchgate.net
Table 3: Comparison of SFC and RP-HPLC for Polar Analyte Separation
| Feature | Supercritical Fluid Chromatography (SFC) | Reversed-Phase HPLC (RP-HPLC) |
|---|---|---|
| Primary Mobile Phase | Supercritical CO2 | Water/Aqueous Buffer |
| Organic Solvent Usage | Low (as a modifier) | High |
| Analysis Speed | Typically 3-5 times faster due to low viscosity and high diffusivity. researchgate.net | Slower |
| Separation Principle | Primarily normal-phase | Reversed-phase |
| Pressure Drop | Lower | Higher |
Electrochemical Analysis Techniques
Electrochemical methods are highly sensitive and provide valuable information about the redox properties of a molecule. The aminophenol structure of this compound makes it electrochemically active and thus an excellent candidate for analysis by these techniques. nih.govnih.gov
Voltammetry measures the current response of an electroactive substance to an applied potential. For this compound, its analysis is based on its oxidation at a working electrode, typically a glassy carbon electrode (GCE) or a boron-doped diamond electrode (BDDE). acs.orgresearchgate.net The oxidation process involves the aminophenol moiety, which undergoes a proton-coupled electron transfer reaction to form a quinone-imine intermediate. nih.govacs.org
Techniques such as linear sweep voltammetry, cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are used to study this behavior. nih.govunesp.br CV can be used to investigate the mechanism and reversibility of the redox reaction. acs.org At slow scan rates, the oxidation of the parent compound of Methyl 5-aminosalicylate appears as an irreversible oxidation peak. acs.org As the scan rate increases, the process can become quasi-reversible, with a corresponding reduction peak appearing on the reverse scan. acs.org
DPV and SWV are more sensitive techniques used for quantitative analysis. nih.gov The peak current in these methods is directly proportional to the concentration of the analyte over a specific range. nih.gov The pH of the supporting electrolyte solution significantly influences the peak potential and peak current, and optimization of this parameter is crucial for achieving good sensitivity. nih.gov
Table 4: Representative Voltammetric Data for Aminosalicylate Compounds
| Technique | Working Electrode | Supporting Electrolyte | Observed Process | Approx. Oxidation Potential (V vs. Ag/AgCl) |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | Britton-Robinson Buffer (pH 1.81) | Diffusion-controlled oxidation | +0.564 nih.gov |
| Square Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode (BDDE) | Britton-Robinson Buffer (pH 7.0) | Oxidation | ~+0.900 researchgate.net |
| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | pH 2 Buffer | Proton-coupled electron transfer | ~+0.20 (vs. SCE) acs.org |
Note: Potentials are for the closely related 5-aminosalicylic acid and are representative.
Amperometry is an electrochemical technique where a constant potential is applied to a working electrode, and the resulting current is measured as a function of time. This method is highly sensitive and is frequently used as a detection method in flow systems, such as an electrochemical detector for HPLC. nih.gov
In the context of analyzing this compound, amperometric detection would be coupled with an HPLC separation. As the analyte elutes from the HPLC column and passes through the electrochemical detector's flow cell, it is oxidized at the surface of the working electrode. The potential applied to the electrode is chosen based on the voltammetric studies, typically set at a value on the plateau of the voltammetric wave to ensure mass-transport limited oxidation and achieve maximum sensitivity. mdpi.com
This combination (HPLC-ED) offers excellent selectivity, as only compounds that are electroactive at the applied potential will generate a signal. It also provides very low detection limits, often in the nanomolar range, making it suitable for trace analysis. mdpi.com The development of novel electrode materials, such as nanocomposites, can further enhance the sensitivity and selectivity of amperometric detection for aminosalicylate compounds. mdpi.comresearchgate.net
Table 5: Typical Parameters for Amperometric Detection
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Technique | Fixed Potential Amperometry | For quantitative detection in a flow system (e.g., HPLC). researchgate.net |
| Working Electrode | Glassy Carbon Electrode (GCE) | Provides a wide potential window and good conductivity. acs.org |
| Applied Potential | +0.20 V to +0.40 V (vs. reference) | Set to a potential sufficient to oxidize the analyte as it passes the electrode. researchgate.net |
| Mobile Phase/Electrolyte | Buffered aqueous solution (e.g., pH 7) | Must support both chromatographic separation and electrochemical reaction. mdpi.com |
Capillary Electrophoresis for High-Resolution Separations
Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of pharmaceuticals, offering high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.gov The technique separates ions based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. nih.gov
In the context of aminosalicylates, Micellar Electrokinetic Capillary Chromatography (MECC), a mode of CE, has been successfully employed for determining process impurities in 5-aminosalicylic acid. nih.gov This method is particularly advantageous for enhancing the detection of trace impurities. To achieve this, a high concentration of the drug substance is used, and the electrolyte pH is adjusted to be close to the apparent isoelectric point (pI) of the zwitterionic drug. This strategy minimizes the net charge on the primary solute, thereby reducing band-broadening effects like electromigration dispersion and anti-stacking. nih.gov
Research has demonstrated that MECC can be significantly faster than traditional High-Performance Liquid Chromatography (HPLC) methods. For instance, an MECC separation for 5-ASA and its impurities was shown to be twice as fast as the corresponding HPLC method outlined in the United States Pharmacopoeia (USP), while maintaining comparable performance in terms of reproducibility, linearity, and limit of quantitation. nih.gov The high resolving power of CE makes it an invaluable tool for separating structurally similar compounds, which is often a challenge in pharmaceutical analysis. nih.gov
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a multidimensional approach to chemical analysis, offering both separation of complex mixtures and specific identification of the components. nih.govsaspublishers.com The combination of liquid chromatography with mass spectrometry (LC-MS) is one of the most powerful and widely used hyphenated techniques in pharmaceutical analysis. researchgate.net
For the analysis of 5-aminosalicylic acid and its metabolites, HPLC coupled with mass spectrometry (HPLC-MS) has been established as a robust bioanalytical method. nih.gov This technique is essential for determining the parent drug and its various biotransformation products, such as N-acetyl-5-ASA, in biological matrices like blood plasma. nih.govupce.cz The HPLC component separates the different compounds, while the mass spectrometer provides mass-to-charge ratio data, which allows for the confirmation of the identity of each substance and its structural elucidation. nih.gov
The use of tandem mass spectrometry (MS-MS) further enhances the specificity and sensitivity of the analysis. researchgate.net In a typical LC-MS-MS setup, after separation by HPLC, the compound of interest is ionized and selected in the first mass analyzer. It is then fragmented, and the resulting fragment ions are analyzed in the second mass analyzer. This process provides a highly specific "fingerprint" for the molecule, improving confidence in its identification and quantification, even at very low concentrations. researchgate.net Other hyphenated techniques, such as LC-NMR, also offer powerful capabilities for the unambiguous structural determination of novel compounds and impurities. saspublishers.com
Development of Novel Analytical Sensors for Specific Chemical Detection
In recent years, there has been a significant drive toward developing novel analytical sensors that are portable, cost-effective, and provide rapid analysis, offering an alternative to traditional laboratory-based techniques. acs.orgnih.govacs.org Electrochemical sensors, in particular, have shown great promise for the sensitive and selective detection of 5-aminosalicylic acid. nih.gov
These sensors typically work by measuring the current change resulting from the electrochemical oxidation of the target analyte at the surface of a specially modified electrode. mdpi.com Researchers have developed various sensor platforms with enhanced analytical performance. One such example involves a hybrid nanocomposite made of carbon nanotubes (CNT) and a conductive polymer, poly(methylene blue) (PMB), synthesized in a deep eutectic solvent. This modified glassy carbon electrode (GCE) exhibited excellent sensitivity and a very low limit of detection for 5-ASA. mdpi.com The unique properties of nanomaterials, such as high surface area and electrocatalytic activity, greatly improve the sensor's performance. mdpi.com
The development of these sensors focuses on achieving high sensitivity, selectivity against potential interfering substances, and a wide linear detection range. nih.gov The performance of various electrochemical sensors developed for the detection of 5-aminosalicylic acid demonstrates the potential of this technology for routine analysis. mdpi.com
Table 1: Performance of Selected Electrochemical Sensors for 5-Aminosalicylic Acid Detection
| Electrode/Sensor Platform | Analytical Method | Linear Range (μM) | Limit of Detection (LOD) | Source |
| CNT/PMBDES/GCE | Differential Pulse Voltammetry (DPV) | 5–100 | 7.7 nM | mdpi.com |
| PMBDES/CNT/GCE | Differential Pulse Voltammetry (DPV) | Not Specified | 58.2 nM | mdpi.com |
| Boron-Doped Diamond Electrode (BDDE) | Not Specified | 2–300 | 0.02 μM | nih.gov |
| g-C3N4/3D Cerium Vanadate/SPCE | Not Specified | 0.002–380 | 5.47 nM | nih.gov |
Note: Data is for the parent compound 5-aminosalicylic acid. CNT: Carbon Nanotubes; PMB: Poly(methylene blue); GCE: Glassy Carbon Electrode; SPCE: Screen-Printed Carbon Electrode.
Environmental Fate and Degradation Studies Non Biological Context
Photochemical Degradation Pathways
Photochemical degradation is a significant pathway for the transformation of organic compounds in the environment, driven by the absorption of light energy.
Direct photolysis occurs when a chemical absorbs UV radiation, leading to its degradation. Aromatic amines and phenolic compounds, both of which are functionalities present in Methyl 5-aminosalicylate (B10771825) hydrochloride, are known to be susceptible to UV degradation. The aromatic ring system in the molecule is expected to absorb UV light, potentially leading to the cleavage of chemical bonds. Studies on related aromatic amines have shown that they undergo photodegradation under UV irradiation, and this process is often negligible in the absence of UV light. sid.ir For instance, the degradation of certain aromatic amines is minimal without a photocatalyst, but proceeds upon UV exposure. sid.ir Similarly, forced degradation studies of methyl salicylate (B1505791), a closely related compound, have utilized UV light to induce degradation. researchgate.net
The degradation kinetics of aromatic amines under UV light can often be described by pseudo-first-order kinetics. sid.ir The rate and extent of degradation are influenced by factors such as the intensity of UV radiation and the chemical matrix.
Table 1: Predicted UV Irradiation Effects on Methyl 5-aminosalicylate hydrochloride
| Parameter | Predicted Outcome | Rationale |
| Susceptibility to UV Degradation | High | Presence of UV-absorbing aromatic ring, amino, and hydroxyl groups. |
| Primary Mechanism | Direct Photolysis | Absorption of UV photons leading to bond cleavage. |
| Kinetic Model | Likely Pseudo-First-Order | Common for photodegradation of organic compounds in dilute solutions. sid.ir |
Note: This table is predictive and based on the behavior of analogous compounds.
Photosensitized degradation involves the transfer of energy from an excited photosensitizer molecule to the target compound, leading to its degradation. Dissolved organic matter (DOM), nitrates, and nitrites in natural waters can act as photosensitizers. researchgate.netnih.gov These substances absorb sunlight and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are highly reactive and can oxidize a wide range of organic pollutants. mdpi.com
The degradation of phenolic compounds, structurally similar to the salicylate moiety of the target molecule, is known to be enhanced in the presence of photosensitizers like nitrate (B79036) and nitrite (B80452) under simulated sunlight. researchgate.net The degradation of phenol (B47542) in the presence of these ions follows pseudo-first-order kinetics. researchgate.net Similarly, the photosensitized degradation of bisphenol A, another phenolic compound, by dissolved organic matter is significantly faster than its direct photolysis. nih.gov Given the phenolic and amino-aromatic nature of this compound, it is expected to be susceptible to photosensitized degradation in natural aquatic environments.
Chemical Hydrolysis in Aqueous Environments
Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. In the case of this compound, the ester linkage is the primary site for hydrolysis. The hydrolysis of the methyl ester group would yield 5-aminosalicylic acid and methanol (B129727). iosrjournals.org
The rate of ester hydrolysis is highly dependent on pH and temperature. The hydrolysis of methyl salicylate, for example, is base-catalyzed, with the reaction rate increasing significantly in alkaline conditions. ucsb.edu The reaction follows second-order kinetics, being dependent on the concentrations of both the ester and the hydroxide (B78521) ion. acs.org The activation energy for the hydrolysis of methyl salicylate has been determined, indicating a temperature-dependent rate. acs.org It has also been observed that certain amino acids can accelerate the hydrolysis of methyl salicylate in alkaline environments. nih.gov
Given that this compound contains a methyl ester group analogous to that in methyl salicylate, it is expected to undergo hydrolysis, particularly under neutral to alkaline pH conditions.
Table 2: Kinetic Data for the Hydrolysis of the Analogous Compound Methyl Salicylate
| Temperature (°C) | Second-Order Rate Coefficient (cm³ mol⁻¹ s⁻¹) |
| 30 | 100 |
| 61 | 350 |
| 80 | 1000 |
Source: Adapted from experimental data on methyl salicylate hydrolysis. acs.org
Oxidation and Reduction in Abiotic Systems
The amino and hydroxyl groups on the aromatic ring of this compound make it susceptible to oxidation. Abiotic oxidation in the environment can be mediated by naturally occurring oxidants such as manganese oxides and reactive oxygen species. Phenolic compounds and aromatic amines are known to undergo oxidative transformation. For instance, anilines can be oxidized to a variety of products. ethz.ch
Sorption and Leaching Behavior in Soil Models (Non-Biological)
The movement of this compound through soil is influenced by sorption and leaching processes. Sorption refers to the partitioning of the compound from the aqueous phase to soil particles, which reduces its mobility. Leaching is the process by which the compound is transported through the soil profile with water.
As an ionizable organic compound, the sorption of this compound is expected to be highly dependent on soil pH and its own acid-dissociation constant (pKa). researchgate.netoup.com The molecule possesses an amino group, which will be protonated at low pH, giving the molecule a positive charge. The carboxylic acid and phenolic hydroxyl groups can be deprotonated at higher pH, resulting in a negative charge. This variable charge significantly affects its interaction with charged soil surfaces, such as clay minerals and organic matter. epa.govnih.gov
For ionizable compounds, sorption is a combination of hydrophobic partitioning of the neutral species and electrostatic interactions of the ionized species. oup.com The organic carbon content of the soil is a key factor for the sorption of the neutral form, while the cation exchange capacity (CEC) can be important for the sorption of the cationic form. nih.gov The mobility of polar aromatic compounds can be influenced by their interaction with both organic and inorganic soil components. researchgate.net Given its polar nature and ionizable groups, this compound is expected to exhibit complex sorption behavior that is sensitive to the specific properties of the soil and the pH of the soil water.
Table 3: Factors Influencing Sorption and Leaching of this compound
| Factor | Influence on Sorption | Influence on Leaching |
| Soil pH | High (determines molecular charge) researchgate.net | High (inversely related to sorption) |
| Organic Carbon Content | Moderate to High (for the neutral form) oup.com | Moderate to High (inversely related to sorption) |
| Clay Content/CEC | Moderate to High (for the cationic form) nih.gov | Moderate to High (inversely related to sorption) |
| Aqueous Solubility | Lowers sorption | Increases leaching potential |
Note: This table presents expected trends based on the behavior of ionizable organic compounds.
Mass Balance and Transformation Product Analysis
A mass balance study aims to account for the total amount of a chemical after it has undergone degradation processes, partitioning it into fractions such as the remaining parent compound, transformation products, and mineralized products (e.g., CO₂). fera.co.uk Such studies are crucial for understanding the complete environmental fate of a compound. nih.govrsc.org
The degradation of this compound is expected to lead to several transformation products. Based on its structure and the degradation pathways of similar compounds, potential transformation products could include:
5-Aminosalicylic acid: Formed via hydrolysis of the methyl ester group. iosrjournals.org
Oxidized and/or polymerized products: Arising from the oxidation of the amino and hydroxyl groups. Phenolic compounds and anilines can form polymeric humic-like substances.
Products of ring cleavage: Resulting from advanced oxidation processes, such as reactions with hydroxyl radicals.
Identifying these transformation products is essential for a complete environmental risk assessment, as they may have their own toxicity and persistence. Modern analytical techniques, such as liquid chromatography coupled with mass spectrometry, are used to identify and quantify these degradation products. frontiersin.org
Chemical Interactions in Model Systems Non Biological/non Pharmacological
Interaction with Metal Ions and Coordination Chemistry
Methyl 5-aminosalicylate (B10771825) hydrochloride possesses multiple functional groups—specifically the hydroxyl (-OH), amino (-NH2), and ester (-COOCH3) groups—that can serve as potential coordination sites for metal ions. The parent compound, 5-aminosalicylic acid (5-ASA), is known to form stable complexes with various metal ions. researchgate.net The coordination behavior of Methyl 5-aminosalicylate is analogous, primarily involving the phenolic hydroxyl and the amino groups, which can act as bidentate ligands to form chelate rings with metal centers.
The primary coordination sites are the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the amino group. This arrangement allows for the formation of a stable five-membered chelate ring with a metal ion. The carbonyl oxygen of the methyl ester group can also participate in coordination, although it is a weaker donor than the phenolic oxygen. This could lead to different coordination modes, including monodentate, bidentate, or bridging behavior, depending on the metal ion, the reaction conditions, and the stoichiometry.
Studies on related salicylate (B1505791) compounds have shown that they can form mononuclear and binuclear complexes with transition metals such as Co(II), Cu(II), Ni(II), and Zn(II). researchgate.net For instance, 5-ASA has been shown to be effective at chelating ferric iron (Fe3+). This chelation is a key aspect of its chemical reactivity. The diverse coordination possibilities make this molecule a versatile ligand in coordination chemistry. mdpi.comsapub.org
| Coordination Mode | Donating Atoms | Description |
|---|---|---|
| Bidentate (Chelation) | Phenolic Oxygen, Amino Nitrogen | Formation of a stable five-membered ring, the most common mode. |
| Monodentate | Phenolic Oxygen or Amino Nitrogen | Coordination through a single donor atom. |
| Bridging | Phenolic Oxygen, Carbonyl Oxygen | The ligand links two or more metal centers, potentially forming polynuclear complexes. |
Supramolecular Assembly and Host-Guest Interactions
The aromatic ring and functional groups of Methyl 5-aminosalicylate hydrochloride enable it to participate in non-covalent interactions, leading to the formation of supramolecular assemblies. These interactions include hydrogen bonding, π–π stacking, and electrostatic interactions.
A notable example of this behavior is observed with the parent compound, 5-aminosalicylic acid (mesalazine), which forms host-guest complexes with macrocyclic molecules like pillararenes. Specifically, a cationic pyridinium-pillar mdpi.comarene has been shown to form a stable supramolecular complex with mesalazine. The formation of this inclusion complex is pH-dependent and driven by a combination of hydrophobic interactions, where the aromatic ring of the guest is encapsulated within the hydrophobic cavity of the host, and electrostatic interactions between the charged groups. Such complexation can lead to changes in the physicochemical properties of the guest molecule, such as its fluorescence.
Similar host-guest chemistry is anticipated for this compound. The presence of the methyl ester group may influence the binding affinity and geometry of the inclusion complex compared to its carboxylic acid analogue, but the fundamental principles of interaction with macrocyclic hosts remain the same. The ability to form these assemblies is crucial for applications in areas such as chemical sensing and the development of novel materials.
Surface Chemistry and Adsorption Phenomena
The chemical structure of this compound allows it to interact with and adsorb onto various surfaces. Studies on the parent 5-aminosalicylic acid have demonstrated its ability to adsorb onto clay minerals, such as halloysite (B83129) nanotubes. This adsorption process is a key example of the compound's surface chemistry.
The release of 5-ASA from halloysite has been described as a desorption process involving molecules adsorbed both within the nanotubes and on the external clay particle surfaces. The kinetics of this process suggest that the interactions are governed by weak intermolecular forces, such as hydrogen bonding and van der Waals forces, between the functional groups of the aminosalicylate and the aluminosilicate (B74896) surface of the clay.
The adsorption and desorption characteristics are influenced by factors like pH and the surface properties of the adsorbent material. For this compound, the protonated amine and the polar ester and hydroxyl groups would be expected to facilitate strong interactions with polar surfaces, making it a candidate for surface modification or as a component in composite materials where surface interactions are critical.
Role as a Chemical Building Block for Material Science (Non-Biological)
Methyl 5-aminosalicylate is a bifunctional molecule, containing both an amino group and an ester group, making it a valuable monomer for polymerization and the synthesis of new materials. Its derivatives have been successfully used to create various classes of polymers.
One significant application is in the synthesis of polyanhydrides and polyamides. nih.govresearchgate.net The amino group can react with acyl chlorides or carboxylic acids to form amide bonds, while the salicylate portion can be modified to create diacids that subsequently undergo polymerization. For instance, 5-aminosalicylic acid has been incorporated into poly(anhydride-ester) backbones using solution polymerization techniques. nih.gov This method allows for the creation of biodegradable polymers with controlled properties. researchgate.net
Furthermore, the amino group on the aromatic ring makes Methyl 5-aminosalicylate a suitable precursor for the synthesis of azo dyes. mdpi.com Through a diazotization reaction, the amino group is converted into a diazonium salt, which can then be coupled with another aromatic compound (a coupling agent) to form an azo compound, characterized by the -N=N- linkage. youtube.comnih.gov Azo compounds are a large and important class of synthetic dyes with widespread use in the textile and printing industries. youtube.com The specific substituents on the aromatic rings determine the color and properties of the resulting dye.
| Material Class | Reactive Functional Groups | Resulting Linkage/Structure | Example Application |
|---|---|---|---|
| Polyamides | Amino group, Carboxyl/Ester group | Amide bond (-CO-NH-) | Engineering plastics rsc.org |
| Poly(anhydride-esters) | Modified Carboxyl group, Amino group | Anhydride (B1165640) (-CO-O-CO-) and Ester (-CO-O-) | Biodegradable polymers nih.govresearchgate.net |
| Graft Copolymers | Aminosalicylate anion | Ionic attachment to polymer backbone | Functional polymers mdpi.comnih.gov |
| Azo Dyes | Amino group | Azo group (-N=N-) | Colorants and pigments mdpi.comyoutube.com |
Chemical Reactivity with Oxidants and Reductants
The chemical structure of this compound, containing both a phenol (B47542) and an aromatic amine, makes it susceptible to redox reactions. The aminosalicylate moiety can act as both a reducing agent and be oxidized by various chemical species.
As a reducing agent, 5-aminosalicylic acid has been shown to rapidly reduce ferric iron (Fe3+) to its ferrous form (Fe2+). This reduction is a key step in certain iron-mediated oxidative reactions.
The compound is readily oxidized, particularly in the presence of strong oxidants or radical species. For example, oxidation of 5-ASA by hypochlorous acid (HOCl) has been studied, revealing a reaction pathway that proceeds through reactive intermediates. Mass spectrometry analysis has identified the formation of iminoquinone and quinone species during this oxidation. These highly reactive intermediates can subsequently react with other molecules. The formation of these species highlights the role of the aminosalicylate as a scavenger of certain oxidants.
Furthermore, the synthesis of aminosalicylates often involves a key reduction step. For instance, a common synthetic route to prepare 5-aminosalicylic acid derivatives starts from 5-nitrosalicylic acid. The nitro group (-NO2) is reduced to an amino group (-NH2) using reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or tin metal in the presence of hydrochloric acid. nih.govnih.gov This transformation is a fundamental reaction in organic synthesis and demonstrates the compound's role in reduction chemistry.
Future Research Directions and Open Questions
Exploration of Undiscovered Chemical Reactivity
The unique electronic and steric environment of methyl 5-aminosalicylate (B10771825) hydrochloride suggests a rich and largely unexplored reaction chemistry. Future research should systematically investigate the reactivity of its functional groups, both in isolation and in concert.
Selective Functionalization: A primary challenge and opportunity lies in the selective functionalization of the amino, hydroxyl, and ester groups. The amino group, protonated in the hydrochloride form, is deactivated towards many electrophilic reactions. However, under basic conditions, it can readily undergo acylation, alkylation, and diazotization. The phenolic hydroxyl group is a candidate for O-alkylation (e.g., Williamson ether synthesis) and O-acylation. schenautomacao.com.br The interplay between these groups could lead to novel intramolecular cyclization reactions under specific conditions, forming heterocyclic structures that have yet to be synthesized and studied.
Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by both the amino and hydroxyl groups, which are ortho-, para-directing. quora.com While the existing substituents occupy positions 1, 2, and 5, positions 3, 4, and 6 remain available. Future studies could explore halogenation, nitration, and Friedel-Crafts reactions, investigating how the combined directing effects and the deactivating effect of the ester group influence regioselectivity. The development of organocatalytic methods for selective substitution, such as the ortho-selective chlorination of anilines, could yield novel derivatives. rsc.org
Coupling and Condensation Reactions: The amino group allows for the formation of azo compounds through diazonium salt coupling, a classic reaction for aniline (B41778) derivatives. chemrevlett.comorientjchem.org Exploring the coupling of diazotized methyl 5-aminosalicylate with various aromatic partners could generate a library of novel dyes or functional molecules. Furthermore, condensation reactions involving the amine or hydroxyl group with aldehydes or ketones could lead to the formation of Schiff bases and other complex adducts.
Development of Greener Synthetic Pathways
Current synthetic routes to methyl 5-aminosalicylate often rely on classical methods such as Fischer esterification of 5-aminosalicylic acid, which can involve harsh reagents like thionyl chloride or concentrated sulfuric acid and significant solvent use. prepchem.comchemicalbook.com The future of its synthesis lies in the adoption of green chemistry principles to enhance sustainability, efficiency, and safety. mdpi.cominstituteofsustainabilitystudies.com
Catalytic and Biocatalytic Methods: Research should focus on replacing stoichiometric reagents with catalytic alternatives. researchgate.net This includes developing solid acid catalysts or enzymatic processes (using lipases, for example) for the esterification step. Biocatalysis offers high selectivity under mild conditions, often in aqueous media, drastically reducing the environmental impact. mdpi.com
Alternative Solvents and Reaction Conditions: A key goal is to minimize or eliminate the use of hazardous organic solvents. ispe.org Future pathways could utilize greener solvents like water, ethanol, or supercritical CO2. instituteofsustainabilitystudies.com Solvent-free synthesis or reactions in water, potentially aided by microwave irradiation, have been shown to be effective for related compounds and represent a promising avenue for methyl 5-aminosalicylate. tandfonline.com
Atom Economy and Process Intensification: Future synthetic designs should maximize atom economy by ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org One-pot syntheses, where multiple reaction steps are carried out in the same vessel, can reduce waste, energy consumption, and purification steps. google.com The development of continuous flow processes could further enhance efficiency, safety, and scalability. ispe.org
| Green Synthesis Strategy | Potential Application to Methyl 5-aminosalicylate Synthesis | Anticipated Benefits |
| Biocatalysis | Use of lipase (B570770) enzymes for the esterification of 5-aminosalicylic acid. | High selectivity, mild reaction conditions, reduced waste, use of aqueous media. mdpi.com |
| Greener Solvents | Replacing traditional solvents with water, ethanol, or ionic liquids. | Reduced toxicity and environmental impact, improved process safety. instituteofsustainabilitystudies.com |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction in a greener solvent like water. | Drastically reduced reaction times, increased yields, lower energy consumption. tandfonline.com |
| One-Pot Reactions | Combining diazotization, coupling, and reduction steps for the parent 5-ASA in a single vessel before esterification. | Fewer unit operations, less solvent waste, improved overall yield. google.com |
| Continuous Flow Chemistry | Performing the esterification or other derivatization reactions in a continuous flow reactor. | Enhanced safety, better process control, easier scalability, higher efficiency. ispe.org |
Advanced Materials Derived from Methyl 5-aminosalicylate Hydrochloride
The trifunctional nature of methyl 5-aminosalicylate makes it an excellent building block, or monomer, for the synthesis of novel polymers and advanced materials. Its rigid aromatic core combined with reactive handles offers the potential to create materials with tailored properties.
Functional Polymers: The compound can be envisioned as an A-B2 type monomer, where the amino and hydroxyl groups can react with difunctional reagents to form a variety of polymers. For instance, reaction with diacyl chlorides or dicarboxylic acids could yield polyamides or polyesters, respectively. Reaction with diisocyanates would produce polyurethanes. Research into using aminosalicylates as monomers for creating graft copolymers for drug delivery systems has already shown promise, suggesting a viable pathway for this molecule. nih.govnih.gov
Poly(ionic liquid)s: The amine functionality can be quaternized to create an ionic liquid monomer. Subsequent polymerization could lead to the formation of poly(ionic liquid)s (PILs), a class of materials with interesting properties such as high ionic conductivity and thermal stability. These PILs, functionalized with the salicylate (B1505791) moiety, could find applications in drug delivery, as bioactive materials, or as specialized membranes. mdpi.commdpi.com
Self-Assembling Materials: By carefully designing derivatives, it may be possible to induce self-assembly into ordered supramolecular structures. For example, attaching long alkyl chains could create amphiphilic molecules that form micelles or liquid crystals. researchgate.net These materials could be used as nanocarriers for other molecules or as templates for creating nanostructured materials.
Theoretical Prediction of Novel Derivatives with Unique Chemical Properties
Computational chemistry provides a powerful tool to explore the vast chemical space of possible methyl 5-aminosalicylate derivatives before committing to laborious synthetic work. By predicting the properties of hypothetical molecules, research can be guided toward targets with the highest potential.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of novel derivatives. researchgate.net This includes predicting parameters such as HOMO-LUMO energy gaps, which are relevant to a molecule's electronic and optical properties, and electrostatic potential maps, which can predict sites of reactivity. Such studies could identify derivatives with potential as organic semiconductors or photosensitizers.
Crystal Structure Prediction (CSP): For applications in materials science and pharmaceuticals, understanding how molecules pack in the solid state is crucial. CSP algorithms can predict the likely crystal structures of new derivatives, providing insight into properties like stability, solubility, and morphology. acs.orgresearchgate.net This is particularly valuable for designing materials with specific solid-state characteristics.
Predictive Modeling for Reactivity and Properties: Machine learning models can be trained on existing data to predict the properties and reactivity of new compounds. nih.gov For example, models could be developed to predict the regioselectivity of electrophilic substitution on different salicylate scaffolds or to estimate the catalytic activity of derivatives in specific reactions.
| Computational Method | Research Target | Potential Outcome |
| Density Functional Theory (DFT) | Predicting HOMO-LUMO gaps of novel azo-dyes derived from the compound. | Identification of derivatives with specific light-absorbing properties for use as dyes or in optical materials. researchgate.net |
| Crystal Structure Prediction (CSP) | Determining the likely packing arrangements of new polyamide derivatives. | Guiding the synthesis of crystalline polymers with desired mechanical or thermal properties. acs.org |
| Molecular Dynamics (MD) | Simulating the interaction of functionalized polymers with biological membranes. | Designing more effective polymeric drug delivery systems based on the compound. |
| Machine Learning (ML) | Predicting the solubility of a library of virtual ester and ether derivatives. | Prioritizing the synthesis of derivatives with optimal physicochemical properties for specific applications. nih.gov |
Application in Non-Traditional Chemical Processes (e.g., Catalysis, Polymerization)
Beyond its role as a synthetic building block, this compound and its derivatives have potential as active participants in chemical transformations, such as catalysis and polymerization initiation.
Organocatalysis: The aniline moiety is a well-known structural motif in organocatalysis. nih.govacs.org The presence of the hydroxyl and ester groups could modulate the catalytic activity and selectivity of the aniline core. Future research could explore the use of chiral derivatives of methyl 5-aminosalicylate as catalysts in asymmetric reactions, such as aldol (B89426) or Michael additions. The aniline group can participate in iminium ion catalysis, a powerful strategy for the enantioselective alkylation of electron-rich aromatic rings. princeton.edu
Polymerization Initiation/Catalysis: The hydroxyl and amino groups are capable of initiating the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters. researchgate.net The molecule could therefore act as a functional initiator, incorporating the salicylate structure at the beginning of each polymer chain. Furthermore, metal complexes of methyl 5-aminosalicylate derivatives could be investigated as catalysts for various polymerization reactions, including ROP or olefin polymerization. mdpi.com The specific ligand environment provided by the molecule could impart unique activity and selectivity to the metallic center.
Q & A
Q. Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, protected from light (photodegradation observed after 6 months at room temperature).
- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Neutralize spills with sodium bicarbonate.
- Disposal : Follow EPA guidelines for halogenated waste (incineration at 900°C) .
Advanced: What mechanisms explain the pH-dependent release and mucosal targeting of this compound?
Q. Methodological Answer :
- pH Sensitivity : The ester bond hydrolyzes in colonic pH (≥7.0), releasing 5-aminosalicylic acid. Validate using simulated gastrointestinal fluids (USP-NF dissolution apparatus).
- Mucosal Adhesion : Cationic hydrochloride salt enhances binding to negatively charged mucosal glycoproteins. Confocal microscopy with fluorescent analogs can map distribution .
Advanced: How do pharmacokinetic profiles differ between oral and rectal formulations of this compound?
Q. Methodological Answer :
- Oral Formulations : Delayed-release coatings (Eudragit® S100) target the distal ileum. Plasma Cmax occurs at 6–8 hours.
- Rectal Formulations : Enemas achieve 3x higher mucosal concentrations within 2 hours. Use crossover trials with serial biopsies to compare AUC0–24h.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
